Cas no 1160591-75-2 (4-carbamoylbicyclo2.2.2octane-1-carboxylic acid)

4-Carbamoylbicyclo[2.2.2]octane-1-carboxylic acid is a bicyclic organic compound featuring both carbamoyl and carboxylic acid functional groups. Its rigid bicyclo[2.2.2]octane scaffold imparts structural stability, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. The presence of reactive functional groups allows for further derivatization, enabling applications in drug discovery and material science. The compound’s well-defined stereochemistry and high purity make it suitable for precise synthetic routes. Its balanced polarity enhances solubility in common organic solvents, facilitating handling in laboratory settings. This compound is particularly useful in the development of novel bioactive molecules due to its modular reactivity and robust framework.
4-carbamoylbicyclo2.2.2octane-1-carboxylic acid structure
1160591-75-2 structure
Product Name:4-carbamoylbicyclo2.2.2octane-1-carboxylic acid
CAS No:1160591-75-2
MF:C10H15NO3
MW:197.231003046036
CID:1023682
PubChem ID:70700687
Update Time:2025-11-01

4-carbamoylbicyclo2.2.2octane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 4-Carbamoylbicyclo[2.2.2]octane-1-carboxylic acid
    • 1-carbamoylbicyclo[2.2.2]octane-4-carboxylic acid
    • 4-carbamoylbicyclo2.2.2octane-1-carboxylic acid
    • DTXSID80743488
    • SCHEMBL14046259
    • 1160591-75-2
    • DB-367659
    • 4-Carbamoylbicyclo[2.2.2]octane-1-carboxylicacid
    • EN300-190336
    • CS-0441591
    • G82723
    • BICYCLO[2.2.2]OCTANE-1-CARBOXYLIC ACID, 4-(AMINOCARBONYL)-
    • Inchi: 1S/C10H15NO3/c11-7(12)9-1-4-10(5-2-9,6-3-9)8(13)14/h1-6H2,(H2,11,12)(H,13,14)
    • InChI Key: QEKBJHIBPLRQFD-UHFFFAOYSA-N
    • SMILES: OC(C12CCC(C(N)=O)(CC1)CC2)=O

Computed Properties

  • Exact Mass: 197.10519334g/mol
  • Monoisotopic Mass: 197.10519334g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 273
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0
  • Topological Polar Surface Area: 80.4Ų

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Additional information on 4-carbamoylbicyclo2.2.2octane-1-carboxylic acid

Introduction to 4-carbamoylbicyclo2.2.2octane-1-carboxylic acid (CAS No. 1160591-75-2)

4-carbamoylbicyclo2.2.2octane-1-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1160591-75-2, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This bicyclic structure, featuring a carbamoyl group and a carboxylic acid moiety, presents a unique molecular framework that has been explored for its potential biological activities and synthetic utility.

The compound belongs to the class of bicyclic ketones, which are known for their diverse applications in drug discovery and material science. The presence of both the carbamoyl and carboxylic acid functional groups makes 4-carbamoylbicyclo2.2.2octane-1-carboxylic acid a versatile intermediate in organic synthesis, particularly in the development of novel heterocyclic compounds. Its structural complexity allows for modifications that can tailor its pharmacological properties, making it a valuable candidate for further investigation.

In recent years, there has been growing interest in exploring the pharmacological potential of bicyclic compounds due to their ability to mimic natural products and exhibit favorable pharmacokinetic profiles. Studies have shown that such structures can interact with biological targets in unique ways, leading to the discovery of new therapeutic agents. The< strong> carbamoylbicyclo2.2.2octane-1-carboxylic acid scaffold has been investigated for its possible role in modulating enzyme activity and receptor binding, which are critical mechanisms in drug action.

One of the most compelling aspects of 4-carbamoylbicyclo2.2.2octane-1-carboxylic acid is its potential as a building block for more complex molecules. Researchers have leveraged its structural features to design derivatives with enhanced bioactivity. For instance, modifications at the carbamoyl or carboxylic acid positions can lead to compounds with improved solubility, metabolic stability, or target specificity. These findings highlight the importance of this compound in the context of drug development pipelines.

The synthesis of 4-carbamoylbicyclo2.2.2octane-1-carboxylic acid presents both challenges and opportunities for synthetic chemists. The bicyclic core requires precise stereocontrol during its construction, which can be achieved through various catalytic methods or enzymatic approaches. Advances in synthetic methodologies have enabled more efficient and scalable production of this compound, facilitating its use in larger-scale applications such as clinical trials.

Recent research has also explored the role of 4-carbamoylbicyclo2.2.2octane-1-carboxylic acid in addressing specific therapeutic needs. For example, studies have indicated its potential efficacy in inhibiting certain enzymes implicated in inflammatory diseases or cancer progression. The compound's ability to interact with biological pathways suggests that it could be developed into a lead compound for further optimization into a drug candidate.

The< strong> CAS No. 1160591-75-2 serves as a unique identifier for this compound, ensuring accurate documentation and communication within the scientific community. This standardized classification aids in database searches, regulatory submissions, and collaborative research efforts, making it an essential reference point for anyone working with this molecule.

In conclusion, 4-carbamoylbicyclo2.2.2octane-1-carboxylic acid represents a promising area of study in pharmaceutical chemistry due to its unique structural features and potential biological activities. Its synthesis, applications, and ongoing research underscore its significance as a compound worthy of further exploration in both academic and industrial settings.

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